molecular formula C9H13NO B13601657 (R)-2-(1-Aminoethyl)-4-methylphenol

(R)-2-(1-Aminoethyl)-4-methylphenol

Cat. No.: B13601657
M. Wt: 151.21 g/mol
InChI Key: WZNMCVYFCNZJBV-SSDOTTSWSA-N
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Description

®-2-(1-Aminoethyl)-4-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group attached to an asymmetric carbon, making it a valuable building block for the synthesis of enantiomerically pure compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-acetyl-4-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer. Another method involves the use of transaminases, which can catalyze the conversion of ketones to chiral amines under mild conditions.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Aminoethyl)-4-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes offer high enantioselectivity and can be engineered for improved catalytic efficiency and stability. The process typically includes the fermentation of microorganisms expressing the desired transaminase, followed by the extraction and purification of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

®-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of enantiomerically pure compounds.

    Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-4-methylphenol involves its interaction with various molecular targets. For example, in enzymatic reactions, the compound can form intermediates such as external aldimines with coenzymes like pyridoxal-5’-phosphate. These intermediates undergo further transformations, leading to the formation of products such as ketones or secondary amines. The pathways involved often include steps like deprotonation, formation of quinonoid intermediates, and nucleophilic addition.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Aminoethyl)benzoic acid
  • ®-3-(1-Aminoethyl)benzoic acid hydrochloride
  • ®-(+)-1-(1-Naphthyl)ethylamine

Uniqueness

®-2-(1-Aminoethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which influences its reactivity and interactions with enzymes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-4-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1

InChI Key

WZNMCVYFCNZJBV-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)N

Origin of Product

United States

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